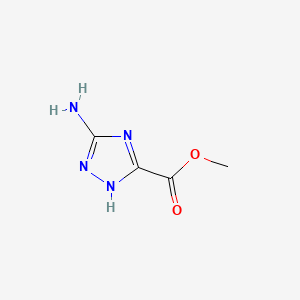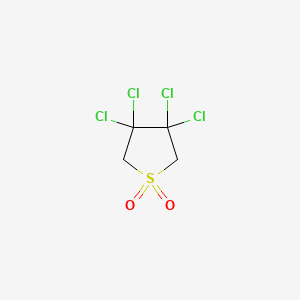
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate
Vue d'ensemble
Description
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H7ClF3NO21. It has a molecular weight of 289.642.
Synthesis Analysis
The synthesis of Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate can be achieved from 6,7,8-Trifluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester3.
Molecular Structure Analysis
The InChI code for Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is 1S/C12H7ClF3NO2/c1-2-19-12(18)6-4-17-11-5(8(6)13)3-7(14)9(15)10(11)16/h3-4H,2H2,1H32.
Chemical Reactions Analysis
There is no specific information available about the chemical reactions involving Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate.Physical And Chemical Properties Analysis
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate is a white to yellow solid2. It should be stored at a temperature of 2-8°C2.Applications De Recherche Scientifique
NMR Studies
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate and its derivatives have been the subject of extensive Nuclear Magnetic Resonance (NMR) studies. These studies have been pivotal in understanding the chemical shifts and coupling constants of this compound, contributing significantly to the field of magnetic resonance in chemistry (Podányi et al., 1996).
Chemical Reactions and Syntheses
The compound has been used in various chemical reactions and syntheses. For instance, it has been involved in the preparation of N-propyl and N-propadienyl derivatives, which have further applications in medicinal chemistry and drug synthesis (Rádl & Kovářová, 1991). Additionally, its synthesis using aluminum metal as a catalyst under microwave-assistance has been researched, indicating its potential in green chemistry and efficient synthesis methods (Song Bao-an, 2012).
Pharmaceutical Applications
While avoiding specific drug uses and dosages, it's notable that this compound is a key intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in creating new medicinal compounds, such as antibiotics and other therapeutics (Koga et al., 1980), (Sheu et al., 1998).
Analytical Chemistry
This compound and its derivatives have also been a subject of interest in analytical chemistry, particularly in the development of methods for their synthesis and identification. These studies have contributed to a deeper understanding of their chemical properties and potential applications in various fields, including drug discovery and synthesis (Ukrainets et al., 2009).
Catalysis and Green Chemistry
The use of Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate in catalysis and green chemistry has been explored. Its reactions under different conditions and the use of sustainable catalysts highlight its role in developing eco-friendly chemical processes (Yang Li et al., 2020).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements2. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area4.
Orientations Futures
There is no specific information available about the future directions of research or applications involving Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Propriétés
IUPAC Name |
ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NO2/c1-2-19-12(18)6-4-17-11-5(8(6)13)3-7(14)9(15)10(11)16/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFMOGCTVPWEFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C(=C2N=C1)F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640867 | |
| Record name | Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate | |
CAS RN |
207231-24-1 | |
| Record name | Ethyl 4-chloro-6,7,8-trifluoro-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207231-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-chloro-6,7,8-trifluoroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[1-(morpholin-4-YL)-1-oxopropan-2-YL]carbamate](/img/structure/B1346671.png)












